molecular formula C21H19FN2O6 B1651445 N-alpha-Benzyloxycarbonyl-4-fluoro-L-phenylalanine succinimidyl ester CAS No. 1263047-41-1

N-alpha-Benzyloxycarbonyl-4-fluoro-L-phenylalanine succinimidyl ester

Cat. No. B1651445
CAS RN: 1263047-41-1
M. Wt: 414.4
InChI Key: RZZQFQLWLPFPTA-KRWDZBQOSA-N
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Description

N-alpha-Benzyloxycarbonyl-4-fluoro-L-phenylalanine succinimidyl ester is a chemical compound with the molecular formula C21H19FN2O6 and a molecular weight of 414.3837632 . It is offered by various chemical suppliers.


Synthesis Analysis

The synthesis of fluorinated compounds, such as this compound, has attracted attention from biologists and chemists due to the unique properties that fluorine atoms can impart to organic molecules . A multi-enzymatic system of five enzymes, including LAAD, HMS, l-mandelate dehydrogenase (LMDH), benzoylformate decarboxylase (BFD), and phenylacetaldehyde reductase (PAR), has been used to synthesize fluoro-benzyl alcohol from substrate fluoro-l-phenylalanine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the search results .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-3-(4-fluorophenyl)-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O6/c22-16-8-6-14(7-9-16)12-17(20(27)30-24-18(25)10-11-19(24)26)23-21(28)29-13-15-4-2-1-3-5-15/h1-9,17H,10-13H2,(H,23,28)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZQFQLWLPFPTA-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=C(C=C2)F)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)[C@H](CC2=CC=C(C=C2)F)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1263047-41-1
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263047-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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